molecular formula C12H15ClN2O2 B1512676 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 162045-54-7

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No.: B1512676
CAS No.: 162045-54-7
M. Wt: 254.71 g/mol
InChI Key: JIGZAUJELAUKGA-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a fused benzene and oxazole ring

Biochemical Analysis

Biochemical Properties

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. It has been found to inhibit the activity of certain enzymes, thereby modulating biochemical pathways. For instance, this compound interacts with glycine transporter 1 (GlyT1), inhibiting its activity and thus affecting glycine levels in the synaptic cleft . This interaction is significant in the context of neurological research, particularly in the study of schizophrenia.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of GlyT1 can lead to altered neurotransmitter levels, impacting neuronal signaling and potentially improving cognitive and negative symptoms in schizophrenia

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its primary mechanism of action involves the inhibition of GlyT1, which is achieved by binding to the transporter and preventing glycine reuptake . This inhibition leads to increased glycine levels in the synaptic cleft, thereby enhancing NMDA receptor function and improving synaptic plasticity. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions and biochemical pathways.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time Its long-term effects on cellular function are still being investigated

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit GlyT1 and improve cognitive function without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes and cofactors. Its inhibition of GlyT1 affects glycine metabolism, leading to changes in metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, it may be transported by glycine transporters and other membrane proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the synaptic cleft, where it inhibits GlyT1 and modulates neurotransmitter levels

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride typically involves the following steps:

  • Formation of Piperidin-4-ylamine: Piperidin-4-ylamine is synthesized through the reduction of piperidine-4-carboxylic acid.

  • Condensation Reaction: Piperidin-4-ylamine is then reacted with 2-aminophenol to form an intermediate compound.

  • Cyclization: The intermediate compound undergoes cyclization in the presence of a cyclization agent, such as phosphorus oxychloride, to form the benzoxazole ring.

  • Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the benzoxazole compound with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Alkyl halides, amines, and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted benzoxazoles or piperidines.

Scientific Research Applications

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of biological systems and the development of new drugs.

  • Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory properties.

  • Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Comparison with Similar Compounds

3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride is similar to other benzoxazole derivatives, such as 2-aminobenzoxazole and 2-aminophenol. its unique structure and properties set it apart from these compounds. The presence of the piperidin-4-yl group enhances its chemical reactivity and biological activity, making it a valuable compound in various applications.

List of Similar Compounds

  • 2-aminobenzoxazole

  • 2-aminophenol

  • 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole

  • Paliperidone

Properties

IUPAC Name

3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2.ClH/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12;/h1-4,9,13H,5-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGZAUJELAUKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3OC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855955
Record name 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162045-54-7
Record name 3-(Piperidin-4-yl)-1,3-benzoxazol-2(3H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
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3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
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3-(Piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride
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